Remdesivir nucleoside monophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

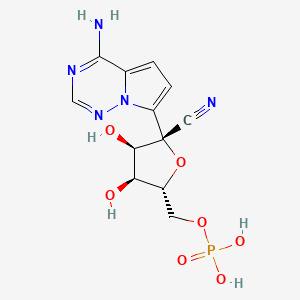

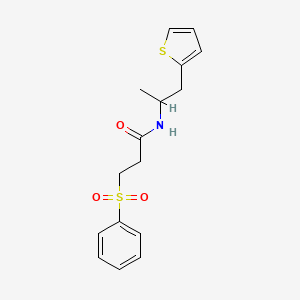

Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .

Molecular Structure Analysis

Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .

Chemical Reactions Analysis

Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .

Physical And Chemical Properties Analysis

Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .

Scientific Research Applications

Structural Insights and Antiviral Mechanism

- Remdesivir as a Delayed Translocation Inhibitor : Remdesivir monophosphate (RMP) incorporated into the RNA-dependent RNA polymerase complex of SARS-CoV-2 blocks RNA translocation, resulting in delayed chain termination. This mechanism is crucial for the development of improved antiviral drugs (Bravo et al., 2020).

Biochemical and Cellular Pharmacology

- Comparative Analysis of Remdesivir and GS-441524 : A study showed that remdesivir exhibits greater potency and superior intracellular metabolism than GS-441524, its parent nucleoside, suggesting differences in efficacy and cellular processing (Tao et al., 2021).

Synthetic and Metabolic Pathways

- Evolution of Remdesivir Synthesis : The synthesis of Remdesivir, a phosphoramidate prodrug, has evolved over time, providing insights into synthetic strategies and improvements in the field of antiviral drug development (Vargas et al., 2021).

- Bioanalyses of Remdesivir Metabolites : A novel method was developed for bioanalysis of remdesivir metabolites, including RMP, in mouse tissues, providing a robust approach for understanding remdesivir's effects in disease treatment (Hu et al., 2020).

Molecular Dynamics and Cryo-EM Studies

- Mechanism of SARS-CoV-2 Polymerase Stalling by Remdesivir : Cryo-EM studies have detailed the molecular mechanism of remdesivir-induced RdRp stalling, contributing to the design of improved antiviral therapies (Kokic et al., 2021).

Pharmacokinetics and Enzyme Involvement

- Key Metabolic Enzymes in Remdesivir Activation : Identification of key enzymes involved in remdesivir activation in human lung cells has implications for understanding its pharmacokinetics and efficacy in treating respiratory viral infections like COVID-19 (Li et al., 2021).

Mechanism of Action

Target of Action

Remdesivir nucleoside monophosphate primarily targets the RNA-dependent RNA polymerase (RdRp) enzyme complex of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . RdRp is crucial for the replication of the viral genome .

Mode of Action

Remdesivir is a nucleoside analogue that competes with adenosine triphosphate (ATP) for incorporation into the newly synthesized viral RNA by the RdRp complex . It acts as a non-obligate chain terminator of RdRp from SARS-CoV-2 . This means it can be incorporated into the growing RNA chain and cause premature termination of RNA transcription .

Biochemical Pathways

Once inside the cell, remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This metabolite is then incorporated into the viral RNA, causing premature termination of the RNA chain and inhibiting viral replication .

Pharmacokinetics

Remdesivir exhibits linear pharmacokinetics . Following intravenous administration, it is rapidly and completely metabolized . Its major metabolite, GS-441524, accumulates approximately 1.9-fold in plasma after multiple doses . High intracellular concentrations of GS-443902 suggest efficient conversion from remdesivir into the triphosphate form .

Result of Action

The result of remdesivir’s action is the inhibition of SARS-CoV-2 replication . By terminating RNA transcription prematurely, it prevents the virus from proliferating within the host body .

Action Environment

The action of remdesivir is influenced by various environmental factors. For instance, its metabolic activation and subsequent antiviral activity occur within the target tissues . Furthermore, the impact of inducers or inhibitors on remdesivir disposition is minimized by the parenteral route of administration and extensive extraction .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Remdesivir Nucleoside Monophosphate plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a nucleoside ribonucleic acid polymerase inhibitor, disrupting the replication process of the virus .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound exhibits stability and degradation over time, with long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHOHJWLOOFLMW-LTGWCKQJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)

![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)

![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)

![(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2792489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)

![ethyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2792504.png)